![molecular formula C14H10O3 B5804061 12H-dibenzo[d,g][1,3]dioxocin-12-one](/img/structure/B5804061.png)
12H-dibenzo[d,g][1,3]dioxocin-12-one
Overview
Description
12H-dibenzo[d,g][1,3]dioxocin-12-one, also known as DBDO, is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields. DBDO is a heterocyclic organic compound that consists of two benzene rings fused to a dioxocin ring. It has a molecular formula of C14H8O4 and a molecular weight of 240.21 g/mol.
Scientific Research Applications
Conformational Studies
- Vibrational Spectroscopy and Molecular Mechanics : A study by Khadiullin et al. (1991) focused on the conformational analysis of dibenzo[d,g][1,3]dioxocin-12-one. They identified two of the four possible conformers in solution through IR and Raman spectra, and used molecular mechanics to calculate structural parameters and potential energy differences between these conformers. This research contributes to understanding the physical and chemical properties of this compound (Khadiullin et al., 1991).
Stereochemistry and Dipole Moments
- Polarity and Dipole Moments : Anonimova et al. (1992) investigated the stereochemistry of eight-membered heterocycles like 12H-dibenzo[d,g][1,3]dioxocin. They proposed an additive system of polarities and determined dipole moments in these compounds, showing the relation of polarity to the orientation of orbitals. This research aids in understanding the electronic characteristics of these molecules (Anonimova et al., 1992).
Synthesis and Structural Analysis
- Synthesis and NMR Analysis : The synthesis of 12H-dibenzo[d,g][1,3,2]dioxaphosphocin and its structural analysis through 1H NMR indicating long-range coupling to phosphorus was explored by Odorisio et al. (1983). This type of research is pivotal for advancing synthetic methods and understanding the molecular structure of such compounds (Odorisio et al., 1983).
Applications in Medicinal Chemistry
- Cholesteryl Ester Transfer Protein Inhibition : Talluri et al. (2014) synthesized novel ester derivatives of 12H-dibenzo[d,g]1,3-dioxocin-6-carboxylic acid and evaluated their in vitro human cholesteryl ester transfer protein (CETP) inhibition. Such studies are crucial for developing new therapeutic agents (Talluri et al., 2014).
properties
IUPAC Name |
benzo[d][1,3]benzodioxocin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-14-10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)14/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVGZXGJWNWWMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC=C2C(=O)C3=CC=CC=C3O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12H-dibenzo[d,g][1,3]dioxocin-12-one |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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